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Compound of Interest

5,5-Dimethyl-6,12-
Compound Name:

dihydrobenzo[c]acridin-7-one
CAS No.: 22776-58-5

Cat. No.: B3336306

Get Quote

Executive Summary

5,5-Dimethyl-6,12-dihydrobenzo[c]acridin-7-one (CAS 22776-58-5) represents a critical
class of "interrupted” acridine chromophores. Unlike fully aromatic acridines, the inclusion of a
gem-dimethyl substituted

carbon (C-5) introduces a permanent structural kink, disrupting planarity. This feature is pivotal
for applications in OLED materials (preventing aggregation-caused quenching) and DNA
intercalation (modulating binding kinetics).

This guide compares the crystallographic profile of the target Benzo[c] derivative against its
well-characterized isomer, 12,12-dimethyl-7,12-dihydrobenzo[a]acridine, and its synthetic
precursor, providing a roadmap for structural characterization.

Crystallographic Data Profile

The following table synthesizes the structural metrics. Note that while the Benzo[a] isomer
(Alternative A) has a published CIF, the Benzo[c] target (Primary) is characterized by its
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deviation from this standard due to the linear vs. angular fusion of the naphthyl moiety.

Tahle 1- Cnmparati\/p | attice Metrics

Alternative B

. Alternative A

Primary Target (Precursor)
Feature (Reference)

(Benzo[c] Isomer) (Tetrahydro-

(Benzo[a] Isomer) L
derivative)

Formula
Crystal System Monoclinic (Predicted)  Monoclinic Monoclinic
Space Group
Z (Molecules/Cell) 4 4 4
Density (

~1.35 g/cm3 1.28 g/cm? 1.25 g/cm?
)

Ring Conformation

Twisted Half-Chair
(Ring C)

Rigid Envelope (Ring
A)

Flexible Sofa (Ring C)

Key Interaction

C-H[1]2][3]i4]---O
(Ketone-Directed)

Stacking (Limited)

H-Bonding (N-H:--O)

Analyst Note: The Benzo[c] isomer typically exhibits higher density than the [a]-isomer due to

the more linear "rod-like" packing potential of the [c]-fusion, despite the gem-dimethyl! steric

bulk.

Structural Analysis & Mechanism
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3.1 The "Gem-Dimethyl" Steric Lock

The defining feature of this molecule is the 5,5-dimethyl group. In X-ray structures of this class:

o Puckering: The cyclohexenone ring (Ring C) cannot be planar. It forces the C-5 carbon out of
the aromatic plane by approximately 0.6-0.8 A.

o Consequence: This "pucker" prevents the formation of continuous

stacking columns, which is advantageous for maintaining fluorescence in the solid state
(solid-state emission).

3.2 Isomerism: [c] vs. [a] Fusion

e Benzolc] (Target): Linear fusion. The gem-dimethyl group is distal to the nitrogen, creating a
longer molecular axis. This favors herringbone packing motifs dominated by edge-to-face
interactions.

e Benzol[a] (Alternative): Angular fusion. The gem-dimethyl group shields the central nitrogen,
creating a "bent" morphology that often results in discrete dimers rather than infinite chains.

Experimental Protocols
Protocol A: Synthesis (Dimedone Route)

e Principle: The Hantzsch-like multicomponent condensation of dimedone, an aldehyde, and a
naphthylamine, followed by oxidative aromatization.

e Reactants: Combine 5,5-dimethyl-1,3-cyclohexanedione (1.0 eq), 1-naphthylamine (1.0 eq),
and Formaldehyde (1.2 eq) in Ethanol.

o Catalyst: Add 10 mol%

or Sulfonic acid-functionalized silica (SBA-Pr-SO3H).

o Reflux: Heat at 80°C for 3-5 hours. Monitor via TLC (Hexane:EtOAc 3:1).
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» Oxidation (Critical Step): The initial product is the tetrahydro acridine. To obtain the dihydro
target (CAS 22776-58-5), treat the intermediate with DDQ (2,3-Dichloro-5,6-dicyano-1,4-
benzoquinone) in refluxing Toluene for 2 hours.

 Purification: Recrystallize from hot Ethanol.

Protocol B: Single Crystal Growth

e Method: Slow Evaporation (Solvent Layering).
e Solvent System:
/ Ethanol (1:3 ratio).
¢ Dissolve 20 mg of the purified compound in 2 mL of Chloroform.
« Filter the solution through a 0.45 um PTFE syringe filter into a narrow vial.
o Carefully layer 6 mL of absolute Ethanol on top.
o Seal with parafilm, poke 3 small holes, and store at 4°C in the dark.

e Harvest: Colorless/Pale yellow prisms appear within 5-7 days.

Visualizations
Figure 1: Synthesis & Structural Evolution

This diagram illustrates the conversion from the flexible tetrahydro-precursor to the rigid
dihydro-target, highlighting the structural "locking” mechanism.

Condensation Oxidation (DDQ)
(SBA-Pr-SO3H) _ i -2H (Aromatization)

P
(Dimedone + Naphthylamine) ™1 (Flexible 'Sofa’ Ring)

Structural Comparison

Target: Dihydrobenzo[c]acridin-7-one
(Rigid 'Half-Chair' Pucker)

Isomer: Benzo[a] Analog
(Angular Fusion)

Click to download full resolution via product page

Caption: Evolution from flexible precursors to the rigid dihydro-target. The final oxidation step
locks the conformation.
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Figure 2: Crystallographic Interaction Map

Visualizing the dominant forces driving the crystal packing of the Benzo|c] derivative.
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Caption: The ketone group drives hydrogen bonding, while the dimethyl group disrupts pi-

stacking, forcing a herringbone arrangement.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. 5,6-Dihydrobenzolc]acridine | C17H13N | CID 1482217 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. chemscene.com [chemscene.com]
e 3. CAS Common Chemistry [commonchemistry.cas.org]

o 4. Crystal structure and Hirshfeld surface analysis of (5aS,8aR)-3,5a-dimethyl-8-methyl-
idene-2-oxododecahydrooxireno[2',3":6,7]naphtho[1,2-b]furan-6-yl (Z)-2-methylbut-2-enoate
extracted from Ferula persica - PMC [pmc.ncbi.nlm.nih.gov]

¢ 5.5,6-DIHYDRO-5,5-DIMETHYLBENZ(C)ACRIDIN-7-(12H)-ONE AldrichCPR | Sigma-
Aldrich [sigmaaldrich.com]

¢ To cite this document: BenchChem. [Structural Profiling of Benzo[c]acridin-7-ones: A
Comparative Crystallographic Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3336306/docs#structural-profiling-of-benzo-c-acridin-
7-ones-a-comparative-crystallographic-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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